molecular formula C8H13NO2 B1337778 hexahydro-1H-pyrrolizine-7a-carboxylic acid CAS No. 412283-63-7

hexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No.: B1337778
CAS No.: 412283-63-7
M. Wt: 155.19 g/mol
InChI Key: UXHYWADURMRPON-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hexahydro-1H-pyrrolizine-7a-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycosidase enzymes, which are crucial for carbohydrate metabolism . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in metabolic pathways. Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth and differentiation . Changes in gene expression induced by this compound can lead to alterations in cellular processes such as apoptosis and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with glycosidase enzymes results in the inhibition of their activity, affecting carbohydrate metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in carbohydrate and lipid metabolism. For example, its inhibition of glycosidase enzymes affects the breakdown of carbohydrates, leading to changes in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can have significant implications for energy production and storage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its activity and function. For instance, its accumulation in the liver can lead to hepatotoxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus, for example, can influence gene expression by interacting with transcription factors. Similarly, its localization in the mitochondria can affect cellular metabolism and energy production.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHYWADURMRPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445617
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412283-63-7
Record name Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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